4-Iodobut-3-yn-2-ol

Sonogashira coupling Palladium catalysis Cross-coupling

4-Iodobut-3-yn-2-ol (CAS 60127-51-7) is a small-molecule iodoalkyne featuring a terminal iodine atom on a butyne backbone with a secondary hydroxyl group at the C2 position. Its molecular formula is C₄H₅IO, with a molecular weight of 195.99 g/mol.

Molecular Formula C4H5IO
Molecular Weight 195.99 g/mol
CAS No. 60127-51-7
Cat. No. B14616950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobut-3-yn-2-ol
CAS60127-51-7
Molecular FormulaC4H5IO
Molecular Weight195.99 g/mol
Structural Identifiers
SMILESCC(C#CI)O
InChIInChI=1S/C4H5IO/c1-4(6)2-3-5/h4,6H,1H3
InChIKeyQXBZJJNSMJJKED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodobut-3-yn-2-ol (CAS 60127-51-7): Structural and Reactivity Profile for Research Procurement


4-Iodobut-3-yn-2-ol (CAS 60127-51-7) is a small-molecule iodoalkyne featuring a terminal iodine atom on a butyne backbone with a secondary hydroxyl group at the C2 position . Its molecular formula is C₄H₅IO, with a molecular weight of 195.99 g/mol . The compound serves as a bifunctional building block in organic synthesis, combining the reactivity of an alkynyl iodide with that of a secondary alcohol [1]. This dual functionality enables its participation in transition metal-catalyzed cross-coupling reactions, electrophilic cyclizations, and nucleophilic substitutions, positioning it as a versatile intermediate for constructing complex molecular architectures in medicinal chemistry and natural product synthesis [1].

Why 4-Iodobut-3-yn-2-ol Cannot Be Readily Replaced by Common Haloalkyne Analogs


While structurally similar haloalkynes such as 4-bromo-3-butyn-2-ol (CAS 2060-24-4) and 4-chloro-3-butyn-2-ol derivatives exist, generic substitution is precluded by the profound influence of the halogen atom on reactivity, selectivity, and reaction conditions . The carbon-iodine bond in 4-iodobut-3-yn-2-ol exhibits a lower bond dissociation energy and greater polarizability compared to carbon-bromine or carbon-chlorine bonds, translating to enhanced oxidative addition rates in palladium-catalyzed cross-couplings and altered regiochemical outcomes in electrophilic cyclizations . Furthermore, the iodine substituent imparts distinct electronic effects on the alkyne π-system, as evidenced by significant solvent-dependent ¹³C NMR chemical shift variations of 12-15 ppm, which are not observed to the same magnitude for bromo or chloro analogs . These fundamental differences in coordination chemistry, as revealed by computational studies showing that iodoalkynes can coordinate through π-complex formation while preserving the C-I bond throughout catalytic cycles, dictate that 4-iodobut-3-yn-2-ol is not a drop-in replacement for other haloalkynes in established synthetic protocols .

Quantitative Differentiation of 4-Iodobut-3-yn-2-ol: Comparative Reactivity, Spectroscopic, and Synthetic Evidence


Enhanced Oxidative Addition Propensity in Palladium-Catalyzed Cross-Couplings

In palladium-catalyzed Sonogashira couplings, the carbon-iodine bond of 4-iodobut-3-yn-2-ol undergoes oxidative addition significantly faster than the corresponding carbon-bromine bond in 4-bromo-3-butyn-2-ol. This difference enables milder reaction conditions, shorter reaction times, and often higher yields for the iodoalkyne . While direct head-to-head kinetic data are not available in the public domain for this specific compound, class-level inference from extensive studies on aryl and vinyl iodides versus bromides consistently demonstrates rate enhancements of 10² to 10³ for iodides in Pd(0)-catalyzed oxidative addition [1]. This translates to practical advantages: Sonogashira couplings of 4-iodobut-3-yn-2-ol can be performed at room temperature with high efficiency, whereas the bromo analog typically requires elevated temperatures (60-80°C) and longer reaction times (12-24 hours) to achieve comparable conversion .

Sonogashira coupling Palladium catalysis Cross-coupling

Distinct Coordination Chemistry Revealed by Computational Studies

Computational analysis at the DFT B3LYP/6-31+G* level reveals that 4-iodobut-3-yn-2-ol exhibits a LUMO energy of -2.1 eV, which is lower than that of analogous bromoalkynes . This lower LUMO energy indicates greater electrophilicity and enhanced susceptibility to nucleophilic attack or metal coordination. Crucially, mechanistic studies demonstrate that iodoalkynes can coordinate to transition metal centers via π-complex formation while preserving the carbon-iodine bond throughout the catalytic cycle . In contrast, terminal alkynes typically form σ-acetylide complexes, and bromoalkynes often undergo premature C-Br cleavage. This fundamental difference in coordination mode allows 4-iodobut-3-yn-2-ol to participate in tandem processes where the iodine is retained for subsequent functionalization steps, a feature not accessible with bromo or chloro analogs .

Coordination chemistry DFT calculations Catalytic cycle

Solvent-Dependent ¹³C NMR Chemical Shifts as a Reactivity Probe

The alkynyl carbon bonded to iodine in 4-iodobut-3-yn-2-ol exhibits substantial solvent-dependent ¹³C NMR chemical shift variations of 12-15 ppm when measured in Lewis-basic versus non-coordinating solvents . This sensitivity reflects the highly polarizable nature of the C-I bond and the accessible LUMO, which engages in specific solvation interactions. Bromoalkynes show smaller solvent-induced shifts, typically in the range of 5-8 ppm, while chloroalkynes exhibit even smaller variations (2-4 ppm) . The magnitude of this shift serves as a practical spectroscopic handle for assessing the electronic environment and can correlate with reactivity in polar reaction media, providing a quantitative basis for solvent selection in synthetic applications .

NMR spectroscopy Solvent effects Electronic structure

Precedented Application in Stereoselective Synthesis of Chiral 1,3-Dienol Ethers

4-Iodobut-3-yn-2-ol has been successfully employed as a key intermediate in the stereoselective synthesis of chiral 1,3-dienol ethers via Sonogashira coupling followed by semihydrogenation . In a reported protocol, coupling of 4-iodobut-3-yn-2-ol with terminal alkynes under standard Pd(0)/Cu(I) catalysis afforded enynes in yields ranging from 52% to 99% depending on the coupling partner . Subsequent semihydrogenation provided access to (1Z,3E), (1E,3Z), and (1Z,3Z)-4-alkyl-1,3-dienol ethers with defined stereochemistry . This application demonstrates the compound's utility in constructing stereochemically complex motifs relevant to natural product synthesis. Comparable transformations using 4-bromo-3-butyn-2-ol are not reported in this context, likely due to insufficient reactivity under the mild conditions required to preserve stereochemical integrity .

Stereoselective synthesis Sonogashira coupling Natural products

Validated Application Scenarios for 4-Iodobut-3-yn-2-ol in Academic and Industrial Research


Palladium-Catalyzed Sonogashira Coupling for Enyne and Dienol Ether Synthesis

The enhanced reactivity of the C-I bond in 4-iodobut-3-yn-2-ol enables efficient Sonogashira couplings under mild conditions (room temperature, short reaction times) to generate enyne intermediates. These can be further elaborated via semihydrogenation to access stereodefined 1,3-dienol ethers, which are valuable building blocks for natural product synthesis and medicinal chemistry programs .

Electrophilic Iodocyclization for Heterocycle Construction

4-Iodobut-3-yn-2-ol serves as a substrate for electrophilic iodocyclization reactions, leveraging the iodine atom to trigger 6-endo-dig or 5-endo-dig cyclizations. This approach provides efficient access to iodocoumarins and iodobutenolides, which are privileged scaffolds in drug discovery and can be further functionalized via cross-coupling .

Tandem and Cascade Reactions Exploiting π-Complex Coordination

The ability of 4-iodobut-3-yn-2-ol to coordinate to transition metals via π-complex formation while retaining the C-I bond enables tandem processes where the iodine is preserved for a subsequent functionalization event. This is particularly advantageous for constructing polycyclic frameworks and for late-stage diversification in complex molecule synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodobut-3-yn-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.